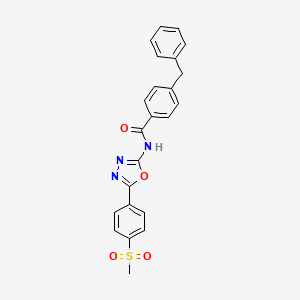

4-benzyl-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-benzyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4S/c1-31(28,29)20-13-11-19(12-14-20)22-25-26-23(30-22)24-21(27)18-9-7-17(8-10-18)15-16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,24,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEGKSBXOGDTLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.

Attachment of the Methylsulfonyl Phenyl Group: This step involves the sulfonylation of the phenyl ring, which can be carried out using methylsulfonyl chloride in the presence of a base.

Formation of the Benzamide Core: The final step involves the coupling of the oxadiazole intermediate with benzoyl chloride or benzamide derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

Reduction: Reduction of the oxadiazole ring can yield various reduced forms, depending on the reagents and conditions used.

Substitution: The benzyl and phenyl groups can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced oxadiazole compounds, and various substituted benzyl and phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. The presence of the methylsulfonyl group enhances its interaction with microbial enzymes, making it a candidate for further development as an antimicrobial agent.

Minimum Inhibitory Concentration (MIC) Results

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Mycobacterium tuberculosis | 32 |

These results indicate significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to common antibiotics .

Anticancer Properties

The compound has shown promising results in anticancer assays. Studies have assessed its effects on various cancer cell lines, revealing its potential as a therapeutic agent.

In Vitro Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colorectal Cancer) | 5.85 |

| MCF7 (Breast Cancer) | 6.50 |

The IC50 values indicate that the compound exhibits potent anticancer activity, outperforming some standard chemotherapeutics such as 5-fluorouracil (IC50 = 9.99 µM) . The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This action can reduce the production of pro-inflammatory mediators, making it a potential candidate for treating inflammatory diseases.

Research Findings on Anti-inflammatory Activity

Studies have shown that the compound effectively reduces inflammation markers in vitro and in vivo models. For instance, it demonstrated a significant decrease in prostaglandin E2 production in lipopolysaccharide-stimulated macrophages .

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Desai et al. (2016) demonstrated that derivatives similar to this compound showed enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antimicrobial agent.

- Anticancer Activity in Preclinical Models : In preclinical trials involving HCT116 cell lines, the compound led to reduced tumor growth and improved survival rates compared to control groups, indicating its efficacy in enhancing therapeutic outcomes for colorectal cancer.

- Anti-inflammatory Mechanism Exploration : Research examining the anti-inflammatory properties revealed that this compound significantly inhibited COX-2 expression in human fibroblast cells, correlating with reduced inflammatory responses in animal models .

Mechanism of Action

The mechanism of action of 4-benzyl-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the benzamide core are crucial for binding to these targets, while the benzyl and methylsulfonyl groups modulate the compound’s overall activity and selectivity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- N-benzyl-4-{[(methylsulfonyl)amino]methyl}benzamide

- 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide

- N-((4-Methylphenyl)sulfonyl)(4-benzylpiperazinyl)formamide

Uniqueness

4-benzyl-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific combination of functional groups and structural features

Biological Activity

4-benzyl-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.

Synthesis

The synthesis of compounds containing the oxadiazole ring has been well-documented. The process generally involves the condensation of appropriate amines with carbonyl compounds to form oxadiazole derivatives. For instance, similar compounds have been synthesized using various methods including palladium-catalyzed reactions and conventional organic synthesis techniques .

Biological Activity Overview

The biological activity of 4-benzyl-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can be categorized into several key areas:

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For example, related compounds have shown effectiveness against various strains of bacteria such as MRSA, E. coli, and K. pneumoniae. In one study, derivatives demonstrated growth inhibition rates ranging from 85% to 97% against these pathogens .

Anti-inflammatory Activity

Compounds similar to 4-benzyl-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation. Selectivity indices (SI) for COX-2 inhibition were reported to be significantly higher than for COX-1, suggesting a favorable therapeutic profile with reduced gastrointestinal side effects .

Case Studies

A series of studies have focused on the biological evaluation of oxadiazole derivatives:

-

Antibacterial Efficacy :

- A compound structurally similar to 4-benzyl-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide was tested against multiple strains of bacteria. The results indicated potent antibacterial activity with minimal inhibitory concentrations (MICs) demonstrating efficacy comparable to existing antibiotics .

- COX Inhibition :

The mechanisms through which 4-benzyl-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide exerts its biological effects likely involve:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, particularly COX enzymes.

- Antimicrobial Mechanisms : The presence of the oxadiazole moiety is thought to disrupt bacterial cell wall synthesis or function.

Data Summary Table

Q & A

Q. What synthetic strategies are effective for constructing the 1,3,4-oxadiazole core in this compound?

Methodological Answer: The 1,3,4-oxadiazole ring is typically synthesized via cyclization of substituted hydrazides. A validated approach involves:

Hydrazide Formation : Reacting 4-(methylsulfonyl)benzoic acid with hydrazine hydrate to form the corresponding hydrazide.

Cyclization : Treating the hydrazide with cyanogen bromide (CNBr) in methanol, which promotes cyclization to form 5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-amine .

Coupling : Using a benzoyl chloride derivative (e.g., 4-benzylbenzoyl chloride) in the presence of a base (e.g., NaH/THF) to form the final benzamide .

Q. Key Optimization Parameters :

- Reaction temperature (0–5°C for cyclization).

- Solvent choice (dry THF for moisture-sensitive steps).

Q. How can researchers optimize reaction yields during the coupling steps?

Methodological Answer: Low yields in coupling reactions (e.g., 24–37% in similar oxadiazole syntheses) often arise from steric hindrance or poor nucleophilicity of the amine. Strategies include:

- Activation of Carboxylic Acids : Use coupling agents like EDCl/HOBt to generate active intermediates .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.

- Catalytic Bases : Pyridine or DMAP can improve reaction kinetics .

Q. Example Yield Data :

| Reaction Step | Yield (%) | Conditions |

|---|---|---|

| Cyclization | 60–75 | CNBr, MeOH, 0°C |

| Coupling | 24–60 | NaH/THF, RT |

Q. What analytical techniques confirm structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., methylsulfonyl proton signals at δ 3.2–3.4 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 462.1).

- HPLC : Purity >95% with retention times tracked under reversed-phase conditions (C18 column, acetonitrile/water) .

Advanced Research Questions

Q. How do computational methods predict binding interactions with target enzymes like CYP51?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina simulate binding poses of the compound in fungal CYP51 (PDB: 5NY3). The methylsulfonyl group may form hydrogen bonds with active-site residues (e.g., Arg 96) .

- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to identify critical interactions .

Case Study : VNI derivatives (similar oxadiazole benzamides) showed IC values of 0.1–5 μM against Aspergillus fumigatus CYP51 .

Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?

Methodological Answer:

- Dosage Adjustments : Account for metabolic clearance (e.g., microsomal stability assays using liver S9 fractions) .

- Model Organisms : Use C. elegans-S. aureus infection models to validate antimicrobial activity observed in vitro .

Q. Example Data :

| Model | IC (μM) | Survival Rate (%) |

|---|---|---|

| In vitro | 5.0 | N/A |

| C. elegans | 10.0 | 70 (48h post-treatment) |

Q. What strategies evaluate substituent effects on bioactivity?

Methodological Answer:

- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing methylsulfonyl with trifluoromethyl) and compare IC values .

- Electron-Withdrawing Groups : Methylsulfonyl enhances metabolic stability and target affinity due to its strong electron-withdrawing nature .

Key Finding : Trifluoromethyl analogs showed 3-fold higher potency in enzyme inhibition assays .

Q. How are photophysical properties characterized for material science applications?

Methodological Answer:

- UV-Vis Spectroscopy : Measure absorption/emission spectra (e.g., λ at 350–400 nm for iridium complexes with oxadiazole ligands) .

- Electroluminescence : Test in OLED devices to assess efficiency (e.g., external quantum efficiency >15%) .

Q. What challenges arise in target engagement validation for enzyme inhibition?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.